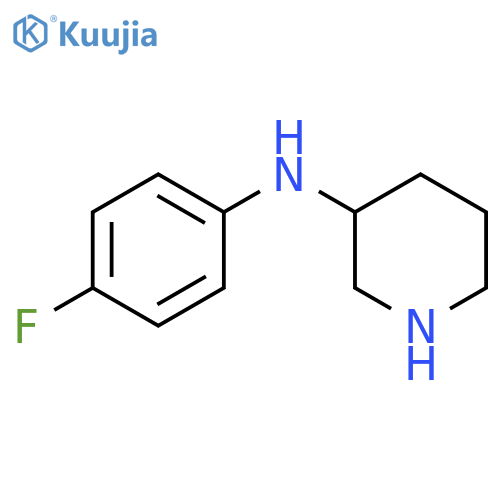

Cas no 1247487-90-6 (N-(4-fluorophenyl)piperidin-3-amine)

N-(4-fluorophenyl)piperidin-3-amine 化学的及び物理的性質

名前と識別子

-

- N-(4-fluorophenyl)piperidin-3-amine

- 3-Piperidinamine, N-(4-fluorophenyl)-

- CS-0304745

- 1247487-90-6

- EN300-5037267

- AKOS010904999

-

- インチ: 1S/C11H15FN2/c12-9-3-5-10(6-4-9)14-11-2-1-7-13-8-11/h3-6,11,13-14H,1-2,7-8H2

- InChIKey: XIJMUMJDROVEPF-UHFFFAOYSA-N

- ほほえんだ: N1CCCC(NC2=CC=C(F)C=C2)C1

計算された属性

- せいみつぶんしりょう: 194.12192665g/mol

- どういたいしつりょう: 194.12192665g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 167

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 24.1Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

じっけんとくせい

- 密度みつど: 1.131±0.06 g/cm3(Predicted)

- ふってん: 311.3±37.0 °C(Predicted)

- 酸性度係数(pKa): 9.75±0.10(Predicted)

N-(4-fluorophenyl)piperidin-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-5037267-5.0g |

N-(4-fluorophenyl)piperidin-3-amine |

1247487-90-6 | 95.0% | 5.0g |

$1406.0 | 2025-03-15 | |

| Enamine | EN300-5037267-0.05g |

N-(4-fluorophenyl)piperidin-3-amine |

1247487-90-6 | 95.0% | 0.05g |

$407.0 | 2025-03-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1375415-1g |

n-(4-Fluorophenyl)piperidin-3-amine |

1247487-90-6 | 98% | 1g |

¥17006.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1375415-2.5g |

n-(4-Fluorophenyl)piperidin-3-amine |

1247487-90-6 | 98% | 2.5g |

¥38556.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1375415-50mg |

n-(4-Fluorophenyl)piperidin-3-amine |

1247487-90-6 | 98% | 50mg |

¥16524.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1375415-250mg |

n-(4-Fluorophenyl)piperidin-3-amine |

1247487-90-6 | 98% | 250mg |

¥18090.00 | 2024-08-09 | |

| Enamine | EN300-5037267-0.5g |

N-(4-fluorophenyl)piperidin-3-amine |

1247487-90-6 | 95.0% | 0.5g |

$465.0 | 2025-03-15 | |

| Enamine | EN300-5037267-10.0g |

N-(4-fluorophenyl)piperidin-3-amine |

1247487-90-6 | 95.0% | 10.0g |

$2085.0 | 2025-03-15 | |

| Enamine | EN300-5037267-0.1g |

N-(4-fluorophenyl)piperidin-3-amine |

1247487-90-6 | 95.0% | 0.1g |

$427.0 | 2025-03-15 | |

| Enamine | EN300-5037267-2.5g |

N-(4-fluorophenyl)piperidin-3-amine |

1247487-90-6 | 95.0% | 2.5g |

$949.0 | 2025-03-15 |

N-(4-fluorophenyl)piperidin-3-amine 関連文献

-

Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703

-

Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469

-

Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

-

Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797

N-(4-fluorophenyl)piperidin-3-amineに関する追加情報

N-(4-Fluorophenyl)Piperidin-3-Amine: A Comprehensive Overview

N-(4-Fluorophenyl)Piperidin-3-Amine, also known by its CAS registry number 1247487-90-6, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of piperidine derivatives, which are widely studied due to their structural versatility and potential applications in drug design. The molecule consists of a piperidine ring substituted with an amino group at the 3-position and a fluorophenyl group at the 4-position, making it a unique structure with promising biological activities.

The synthesis of N-(4-Fluorophenyl)Piperidin-3-Amine involves a series of well-established organic reactions, including nucleophilic substitution and coupling reactions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, which align with the growing emphasis on green chemistry. Researchers have explored various solvent systems and catalysts to optimize the reaction conditions, ensuring high yields and purity of the final product.

One of the most notable applications of this compound is in the field of medicinal chemistry. Studies have shown that N-(4-Fluorophenyl)Piperidin-3-Amine exhibits potent activity against several disease targets, including neurodegenerative disorders and cancer. For instance, recent research has demonstrated its ability to modulate key enzymes involved in Alzheimer's disease, suggesting its potential as a therapeutic agent. Additionally, its role as a building block in drug discovery has been highlighted in numerous publications, where it serves as a precursor for more complex bioactive molecules.

The pharmacokinetic properties of N-(4-Fluorophenyl)Piperidin-3-Amine have also been extensively studied. Preclinical studies indicate that the compound has favorable absorption and bioavailability profiles, making it an attractive candidate for further development. However, its metabolism and toxicity profiles require thorough investigation to ensure safety for human use.

In terms of structural modifications, scientists have explored various substitutions on the piperidine ring to enhance the compound's bioactivity and selectivity. For example, introducing electron-withdrawing groups at specific positions has been shown to improve binding affinity to target proteins. These modifications are part of ongoing efforts to design more effective drugs with fewer side effects.

Moreover, computational chemistry has played a pivotal role in understanding the interactions between N-(4-Fluorophenyl)Piperidin-3-Amine and its biological targets. Molecular docking studies have provided insights into the binding modes and key residues involved in these interactions, guiding further optimization of the compound's structure.

In conclusion, N-(4-Fluorophenyl)Piperidin-3-Amine (CAS No. 1247487-90-6) is a versatile compound with significant potential in drug discovery and development. Its unique structure, coupled with recent advancements in synthesis and biological studies, positions it as a valuable tool in addressing unmet medical needs. Continued research into its properties and applications will undoubtedly contribute to the advancement of therapeutic interventions across various disease areas.

1247487-90-6 (N-(4-fluorophenyl)piperidin-3-amine) 関連製品

- 2138535-79-0(5-bromo-N-(2-cyclopropylethyl)quinazolin-2-amine)

- 140860-51-1(2-Bromo-4-methoxybenzonitrile)

- 1553426-12-2(4-(2-Bromophenyl)-6-chloro-2-methylpyrimidine)

- 161807-18-7(methyl 2-(6-chloro-2-pyridyl)acetate)

- 1135298-33-7(5-amino-2-methyl-2,3-dihydro-1-benzofuran-3-one)

- 477857-70-8(MORPHOLINO(4-PHENYL-1,2,3-THIADIAZOL-5-YL)METHANONE)

- 1261572-00-2(2-(difluoromethoxy)-1-fluoro-4-iodobenzene)

- 1805078-93-6(5-Chloro-2-(difluoromethyl)-3-iodopyridine-6-carbonyl chloride)

- 203245-10-7(2-Propenoic acid, 2-methyl-, 4-hydroxycyclohexyl ester)

- 453557-64-7(Ethyl 1-(6-quinoxalinyl)-4-piperidinecarboxylate)